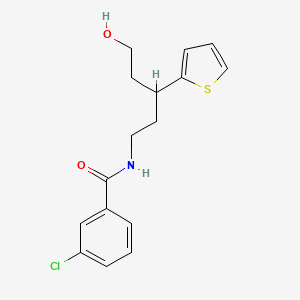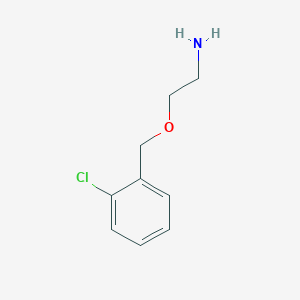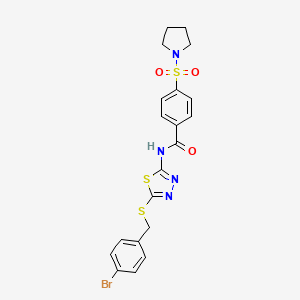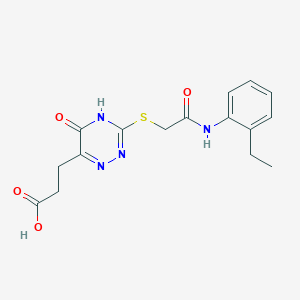
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTPU is a urea derivative that has shown promising results in the treatment of various diseases.
作用機序
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea exerts its therapeutic effects through the inhibition of specific enzymes and receptors in the body. It is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in DNA repair and cell survival. By inhibiting PARP-1, 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea induces DNA damage and apoptosis in cancer cells, leading to their death. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea also inhibits the activity of certain receptors involved in inflammation and neurodegeneration, leading to a reduction in these processes.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been shown to have a variety of biochemical and physiological effects in the body. It induces DNA damage and apoptosis in cancer cells, reduces inflammation, and protects against neuronal damage. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has also been shown to have antioxidant properties, which may contribute to its protective effects.
実験室実験の利点と制限
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several advantages for lab experiments. It is a potent inhibitor of PARP-1, making it a valuable tool for studying the role of this enzyme in DNA repair and cell survival. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea also has potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders, making it a promising target for drug development. However, 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has certain limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. One area of focus is the development of more potent and selective inhibitors of PARP-1 based on the structure of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. Another direction is the investigation of the potential therapeutic applications of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel drug delivery systems for 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea may enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 2-bromo-3-(thiophen-2-yl)pyrazine, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained through purification and isolation techniques.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-10-3-1-4-11(18)14(10)22-16(23)21-9-12-15(20-7-6-19-12)13-5-2-8-24-13/h1-8H,9H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJSWYOSOPIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

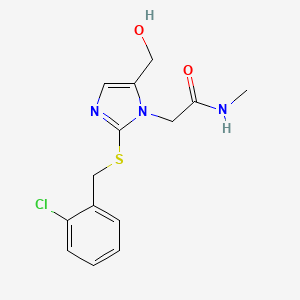
![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)
![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)
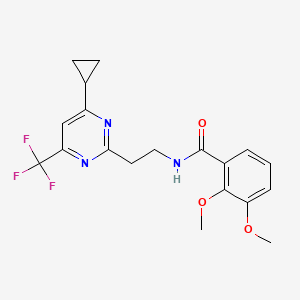
![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)
